5-(3,5-Dimethyl-piperidine-1-sulfonyl)-1,3-dihydro-indol-2-one
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Overview
Description
5-(3,5-Dimethyl-piperidine-1-sulfonyl)-1,3-dihydro-indol-2-one is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a piperidine ring substituted with dimethyl groups and a sulfonyl group, attached to an indolone core. Its molecular structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-Dimethyl-piperidine-1-sulfonyl)-1,3-dihydro-indol-2-one typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine ring, followed by the introduction of dimethyl groups at the 3 and 5 positions. The sulfonyl group is then added through sulfonation reactions. Finally, the indolone core is synthesized and coupled with the piperidine-sulfonyl intermediate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-(3,5-Dimethyl-piperidine-1-sulfonyl)-1,3-dihydro-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the conversion of the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in aqueous or organic solvents at moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually carried out in anhydrous conditions.
Substitution: Halogenated reagents, nucleophiles like amines or thiols; reactions may require catalysts or specific pH conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Sulfides
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
5-(3,5-Dimethyl-piperidine-1-sulfonyl)-1,3-dihydro-indol-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(3,5-Dimethyl-piperidine-1-sulfonyl)-1,3-dihydro-indol-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzymatic activity. Additionally, the indolone core may interact with specific receptors, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(3,5-Dimethyl-piperidine-1-sulfonyl)-phenylamine
- 3-(3,5-Dimethyl-piperidine-1-sulfonyl)-benzoic acid
- 5-(3,5-Dimethyl-piperidine-1-sulfonyl)-pyridin-2-yl-hydrazine
Uniqueness
5-(3,5-Dimethyl-piperidine-1-sulfonyl)-1,3-dihydro-indol-2-one is unique due to its specific combination of a piperidine ring, sulfonyl group, and indolone core. This structural arrangement provides distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
CAS No. |
874373-14-5 |
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Molecular Formula |
C15H20N2O3S |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
5-(3,5-dimethylpiperidin-1-yl)sulfonyl-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C15H20N2O3S/c1-10-5-11(2)9-17(8-10)21(19,20)13-3-4-14-12(6-13)7-15(18)16-14/h3-4,6,10-11H,5,7-9H2,1-2H3,(H,16,18) |
InChI Key |
MFEKDMIBJKRBDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C3)C |
solubility |
9.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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